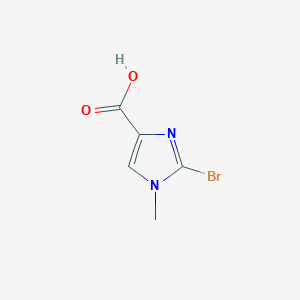
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8F3NO3 and its molecular weight is 247.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the compound may interact with its targets in a way that enhances these properties, leading to changes in the biological system.
Biochemical Pathways
It’s known that the trifluoromethyl group is often used in medicinal chemistry, suggesting that the compound may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds with a trifluoromethyl group are known to exhibit increased metabolic stability , which could impact the compound’s bioavailability.
Result of Action
The presence of the trifluoromethyl group suggests that the compound may have a variety of effects, given that this group is often used to enhance certain properties of drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, trifluoroacetic acid, a known and persistent pollutant in the environment, is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) . This suggests that environmental factors could potentially influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s stability and binding affinity, making it an effective inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity through direct binding interactions . Additionally, the compound’s carboxylic acid group allows it to form hydrogen bonds with amino acid residues in protein active sites, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors can lead to changes in gene expression profiles, affecting cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable complexes with biomolecules, often through hydrophobic interactions and van der Waals forces . Additionally, the carboxylic acid group can participate in ionic interactions and hydrogen bonding, further stabilizing these complexes. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by inducing conformational changes that enhance enzyme activity. These interactions can lead to significant changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to adverse outcomes. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FAD can also modulate its metabolic fate, affecting its overall activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its availability and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization can enhance the compound’s ability to modulate oxidative stress responses and energy metabolism.
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)5-1-2-6-7(3-5)17-8(4-14-6)9(15)16/h1-3,8,14H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMGVMKYXXJFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155237 | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-46-2 | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





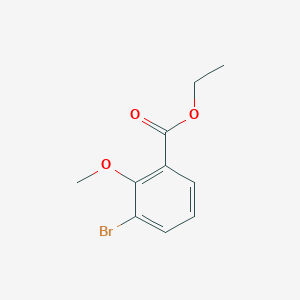
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
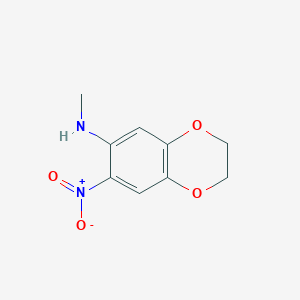
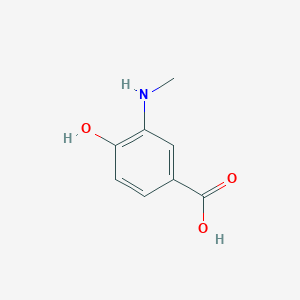
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)
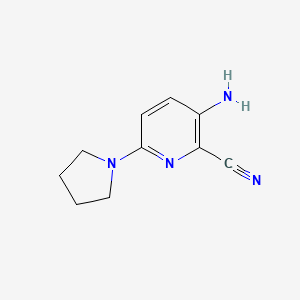

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)
